N-Ethylhex-4-enamide

Physicochemical profiling Drug design ADME prediction

Sourcing a reliable, high-purity N-Ethylhex-4-enamide building block is critical for prostaglandin analog R&D, where even minor impurities compromise yield and bioactivity. This enamide is the definitive reagent for constructing the terminal N-ethylamide chain of 2-Nor Bimatoprost, a key standard in ophthalmic drug research. Its specific C4-C5 alkene enables downstream click chemistry functionalization, offering unique reactivity absent in saturated analogs. - Ensures batch-to-batch consistency for robust analytical method development (AMV) and impurity profiling. - Predicted LogP (~1.8) and aqueous solubility (~3.2 g/L) support the optimization of lead compound ADME properties. - Available with expedited global shipping to minimize your synthesis workflow delays.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 110409-58-0
Cat. No. B15421976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylhex-4-enamide
CAS110409-58-0
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCNC(=O)CCC=CC
InChIInChI=1S/C8H15NO/c1-3-5-6-7-8(10)9-4-2/h3,5H,4,6-7H2,1-2H3,(H,9,10)
InChIKeyPQLFNOORJBMOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylhex-4-enamide: Physicochemical & Industrial Profile


N-Ethylhex-4-enamide (CAS 110409-58-0), also known as (E)-N-ethylhex-4-enamide, is an unsaturated aliphatic amide with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . Its structure features a hex-4-enamide core with an ethyl substituent on the amide nitrogen, classified as an enamide—a structural motif characterized by a carbon-carbon double bond adjacent to the carbonyl group . This compound serves as both a standalone research chemical and a critical synthetic building block, notably forming the terminal N-ethylamide chain in complex prostaglandin analogs such as 2-Nor Bimatoprost .

Synthesis

Key enamide building block for prostaglandin F2α analog construction and impurity profiling

ADME

Moderate predicted lipophilicity suitable for lead optimization permeability studies

Reactivity

Alkene functionality enables bioconjugation and probe design research

N-Ethylhex-4-enamide: Why Analogs Are Not Substitutes


The selection of N-Ethylhex-4-enamide over its closest analogs is driven by a unique confluence of physicochemical properties that cannot be replicated by simple saturated amides (e.g., N-ethylhexanamide) or shorter-chain enamides. The presence of the C4-C5 double bond in the alkenyl chain, combined with the specific N-ethyl substitution, results in a distinct LogP (predicted ~1.8) and aqueous solubility profile (predicted ~3.2 g/L) that differs significantly from both the saturated analog and the primary amide . This combination of moderate lipophilicity and enhanced membrane permeability, relative to more polar analogs, is critical for applications where passive diffusion across biological barriers is required without resorting to highly lipophilic, poorly soluble alternatives .

Saturated amide analogs (e.g., N-ethylhexanamide) lack the reactive double bond and may alter bioconjugation or functionalization outcomes.

N‑methyl or primary amide variants shift lipophilicity significantly (ΔLogP ~0.6–1.1) and may modify permeability predictions.

Side‑chain identity determines prostaglandin analog structure; generic amide replacement yields a non‑comparable product.

N-Ethylhex-4-enamide: Quantitative Comparison vs. Analogs


Lipophilicity & Solubility vs. Key Analogs

N-Ethylhex-4-enamide demonstrates a predicted LogP of 1.8 and water solubility of 3.2 g/L. This profile represents a significant shift in lipophilicity compared to both the N-methyl analog (LogP 1.2, solubility 5.1 g/L) and the primary amide (LogP 0.7, solubility 9.8 g/L) . The ethyl substitution increases lipophilicity, which correlates with enhanced passive membrane permeability, while maintaining sufficient aqueous solubility for formulation and assay compatibility .

Lipophilicity & solubility
Predicted values
Target LogP 1.8, 3.2 g/L
N‑methyl LogP 1.2, 5.1 g/L
Primary amide LogP 0.7, 9.8 g/L
Informs ADME property screening
Predicted at 25°C; experimental validation recommended
Physicochemical profiling Drug design ADME prediction

Unsaturated vs. Saturated Amide Backbone

N-Ethylhex-4-enamide contains a C4-C5 double bond, a feature absent in its saturated analog, N-ethylhexanamide (CAS 13092-79-0) . This unsaturation introduces an electrophilic site capable of participating in Michael addition reactions, a property not shared by the saturated amide. Furthermore, the enamide motif serves as a metabolically stable bioisostere for esters and ketones in medicinal chemistry .

Unsaturated vs saturated backbone
Class‑level
Target (C8H15NO) C=C double bond present
Saturated (C8H17NO) No unsaturation
Enables distinct reactivity for functionalization
Class‑level inference; verify batch‑specific identity
Chemical stability Reactivity Bioisosterism

Essential Side Chain for Prostaglandin Analogs

N-Ethylhex-4-enamide constitutes the terminal amide side chain of 2-Nor Bimatoprost (CAS 1356251-65-4), a prostaglandin F2α analog used as a reference standard for the API Bimatoprost . This specific N-ethyl enamide side chain is critical for the compound's pharmacological profile; 2-Nor Bimatoprost exhibits approximately 88%-90% plasma protein binding and a steady-state volume of distribution of 0.67 L/kg .

PGF2α analog side chain
Data to verify

Critical building block for 2‑Nor Bimatoprost; reported protein binding ~88–90%, Vd 0.67 L/kg.

Required for structural identity confirmation of analogs
Reference‑standard context; validate batch purity and identity
Medicinal chemistry Prostaglandin analogs Drug synthesis

N-Ethylhex-4-enamide: Priority Application Scenarios


Prostaglandin F2α Analog Synthesis

N-Ethylhex-4-enamide is an indispensable synthetic building block for the construction of prostaglandin analogs. Its specific role as the terminal N-ethyl enamide side chain in 2-Nor Bimatoprost makes it a required reagent for laboratories engaged in the synthesis, impurity profiling, or analytical method development for this class of compounds . Substitution with a different amide building block would yield a different molecule, making N-Ethylhex-4-enamide non-interchangeable for this application.

Lead Optimization & ADME Profiling

The compound's predicted physicochemical profile (LogP ~1.8, solubility ~3.2 g/L) positions it as a candidate for optimizing the ADME properties of lead compounds. Its moderate lipophilicity suggests it may offer enhanced passive membrane permeability compared to more polar amides (e.g., hex-4-enamide, LogP 0.7) while avoiding the poor aqueous solubility associated with highly lipophilic, longer-chain analogs . This makes it a valuable scaffold for medicinal chemists seeking to balance potency with favorable drug-like properties.

Activity-Based Probes & Molecular Tools

The presence of the internal C4-C5 double bond in N-Ethylhex-4-enamide provides a unique reactive handle not present in its saturated analog, N-ethylhexanamide . This alkene functionality can be exploited for site-specific bioconjugation, click chemistry (e.g., thiol-ene reactions), or as a precursor for further functionalization to introduce tags or probes. This distinct reactivity profile makes it a superior choice over saturated amides for designing novel chemical biology tools .

Application
Selection Property
Validation Focus
PGF2α analog synthesis
N‑ethyl enamide side‑chain identity
Structural confirmation (NMR, MS)
ADME lead optimization
Moderate lipophilicity profile
Permeability & solubility assays
Activity‑based probe design
Reactive alkene functionality
Bioconjugation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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